3-Methoxynonadecane-1,2-diol
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Overview
Description
3-Methoxynonadecane-1,2-diol is an organic compound with the molecular formula C20H42O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes a methoxy group (-OCH3) attached to the first carbon and hydroxyl groups on the first and second carbons of a nonadecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxynonadecane-1,2-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The reaction can be carried out using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction conditions typically involve mild temperatures and the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxynonadecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Halides
Scientific Research Applications
3-Methoxynonadecane-1,2-diol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxynonadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function . The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used in antifreeze and as a precursor to polymers.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics.
1,2-Octanediol: Used in cosmetics and as a preservative.
Uniqueness: 3-Methoxynonadecane-1,2-diol is unique due to its long carbon chain and the presence of both methoxy and hydroxyl groups. This combination of functional groups provides distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
3-methoxynonadecane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23-2)19(22)18-21/h19-22H,3-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWFFZHHWCCOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(CO)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700913 |
Source
|
Record name | 3-Methoxynonadecane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96960-92-8 |
Source
|
Record name | 3-Methoxynonadecane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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